molecular formula C26H27NO4 B11662204 N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11662204
M. Wt: 417.5 g/mol
InChI Key: LDOFBEQHEPICKS-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a benzodioxole moiety, a phenylpropyl chain, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole intermediate is then alkylated with a suitable halide to introduce the phenylpropyl chain.

    Amidation: The final step involves the reaction of the alkylated benzodioxole with 4-methoxybenzylamine and acetic anhydride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Formation of benzodioxole carboxylic acids or ketones.

    Reduction: Formation of benzodioxole alcohols or amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives of the benzodioxole moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide can be compared with other similar compounds, such as:

    N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-methylacetamide: Lacks the methoxyphenyl group, which may result in different biological activities.

    N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-hydroxyphenyl)methyl]acetamide: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions with biological targets.

The unique structural features of N-[3-(2H-1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide, such as the presence of both benzodioxole and methoxyphenyl groups, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C26H27NO4/c1-19(28)27(17-20-8-11-23(29-2)12-9-20)15-14-24(21-6-4-3-5-7-21)22-10-13-25-26(16-22)31-18-30-25/h3-13,16,24H,14-15,17-18H2,1-2H3

InChI Key

LDOFBEQHEPICKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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